Pent-4-enehydrazide

説明

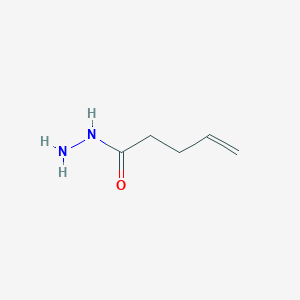

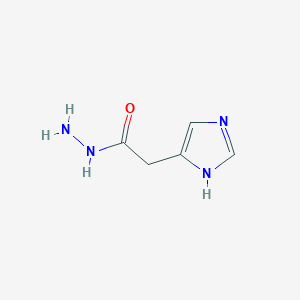

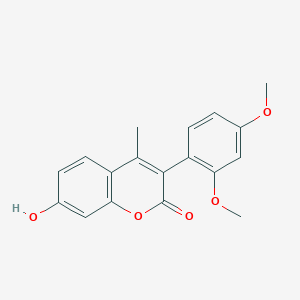

Pent-4-enehydrazide is an organic compound with the molecular formula C5H10N2O . It is also known as N’-(pent-4-en-1-ylidene) hydrazine.

Synthesis Analysis

The synthesis of hydrazones, which includes this compound, is achieved by combining suitable aldehydes with four hydrazides . Another method involves coupling benzidine with ethyl cyanoacetate and malononitrile to give azo-hydrazo products, which are then cyclized using hydrazine and phenyl hydrazine .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be involved in the synthesis of hydrazones, quinazolines, and Schiff bases . It can also be used in the creation of bisazo dyes .科学的研究の応用

Metabolic Effects in Isolated Rat Heart

A study by Hiltunen et al. (1978) explored the metabolic effects of pent-4-enoate in isolated perfused rat hearts. They found significant alterations in oxygen consumption, glycolytic flux, and fatty acid oxidation, demonstrating pent-4-enoate's impact on cardiac metabolism. This suggests potential applications in studying cardiac energy metabolism and the effects of altered fatty acid utilization (Hiltunen, Jauhonen, Savolainen, & Hassinen, 1978).

Anticancer Properties

Kavitha et al. (2009) investigated the anticancer properties of spirohydantoin compounds, including a derivative of pent-4-enehydrazide, on human leukemic cell lines. Their findings suggest these compounds can induce apoptosis in leukemia cells, potentially offering new avenues for leukemia therapy (Kavitha, Nambiar, Kumar, Choudhary, Muniyappa, Rangappa, & Raghavan, 2009).

Impact on Renal Metabolism

Kleinman and Levin (1975) studied the effects of pent-4-enoic acid on renal metabolism in dogs. Their research indicated significant alterations in free water, bicarbonate, and phosphate excretion, highlighting the compound's role in influencing renal tubular function (Kleinman & Levin, 1975).

Influence on Hepatic Metabolism

Coudé and colleagues (1984) explored the metabolic effects of pent-4-enoate in isolated rat hepatocytes, revealing its impact on gluconeogenesis and the potentiation of these effects by ammonia. This research underscores this compound's relevance in liver metabolism and potential toxicological implications (Coudé, Grimber, Parvy, Rabier, & Bardet, 1984).

Effects on Citrulline Synthesis

Glasgow and Chase (1976) investigated the effect of pent-4-enoate on citrulline synthesis in rat liver mitochondria. Their findings indicate that pent-4-enoate can inhibit citrulline synthesis, affecting mitochondrial energy metabolism and ornithine uptake. This has implications for understanding mitochondrial functions and associated metabolic disorders (Glasgow & Chase, 1976).

作用機序

将来の方向性

生化学分析

Biochemical Properties

Pent-4-enehydrazide is part of the hydrazide-hydrazone group, which is known for its physical, chemical, and biochemical properties . The hydrazide-hydrazone functional group contains the –CO–NH–N CH– moiety, which gives the group its unique properties .

Cellular Effects

Related compounds, such as Pent-4-enoic acid, have been shown to affect circulating insulin levels and cell permeability

Molecular Mechanism

It is known that the hydrazide-hydrazone group can undergo a characteristic E to Z photoisomerization after light irradiation . This process could potentially influence the interaction of this compound with other biomolecules.

Temporal Effects in Laboratory Settings

The stability and degradation of similar compounds have been studied

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. The use of animal models in pharmaceutical drug development is a well-established practice .

Metabolic Pathways

The hydrazide-hydrazone group, to which this compound belongs, is known to be involved in various biochemical reactions .

Subcellular Localization

Tools like LOCALIZER can predict the subcellular localization of proteins in plant cells

特性

IUPAC Name |

pent-4-enehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-2-3-4-5(8)7-6/h2H,1,3-4,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZGZEFTNZHDCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510852 | |

| Record name | Pent-4-enehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86538-23-0 | |

| Record name | Pent-4-enehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B3057879.png)

![N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine](/img/structure/B3057882.png)